(+)-Isopinocampheol

Übersicht

Beschreibung

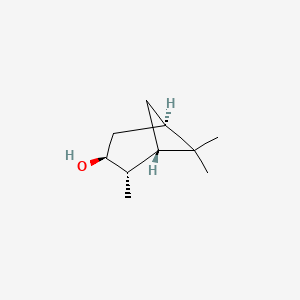

(+)-Isopinocampheol is a naturally occurring monoterpenoid alcohol It is a chiral compound, meaning it has a non-superimposable mirror image This compound is found in various essential oils and is known for its pleasant pine-like aroma

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (+)-Isopinocampheol can be synthesized through several methods. One common method involves the reduction of (+)-pinocamphone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of (+)-pinocamphone. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: (+)-Isopinocampheol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (+)-pinocamphone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: The compound can be further reduced to form other derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: (+)-Pinocamphone.

Reduction: Various reduced derivatives.

Substitution: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Chiral Solvating Agent

One of the primary applications of (+)-isopinocampheol is as a chiral solvating agent in asymmetric synthesis. Its chirality allows it to selectively stabilize one enantiomer over another during chemical reactions, which is critical in the development of pharmaceuticals where specific stereochemistry can influence biological activity. The compound's structure provides a reactive hydroxyl group that can participate in further chemical modifications, making it a valuable starting material for synthesizing more complex organic molecules.

Thermotropic Chiral Nematic Polymers

Additionally, this compound is utilized in the preparation of thermotropic chiral nematic side-chain copolymers , which have applications in advanced materials science, particularly in the development of liquid crystal displays .

Fragrance and Flavor Industry

Although not its primary application, this compound is sometimes used as an ingredient in the fragrance industry due to its pleasant woody-camphoraceous odor. It is derived from natural sources such as pine oil and is valued for its aromatic properties. However, research on the safety and efficacy of its use in fragrances remains limited.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial properties , showing effectiveness against certain fungi and bacteria. This aspect has led to investigations into its role in biotechnological applications, particularly concerning microbial transformation processes .

Biotransformation Studies

Studies involving the biotransformation of this compound by microorganisms such as Aspergillus niger have revealed that it can be converted into various hydroxylated derivatives, which may possess enhanced pharmacological properties. For instance, A. niger converts this compound into compounds like (+)-5-hydroxyisopinocampheol and (+)-1-hydroxyisopinocampheol . These transformations underscore the compound's relevance in drug development and biochemistry.

Table 1: Summary of Biological Transformations

| Microorganism | Substrate | Products Generated |

|---|---|---|

| Aspergillus niger | This compound | (+)-5-hydroxyisopinocampheol, (+)-1-hydroxyisopinocampheol |

| Aspergillus niger | (−)-Isopinocampheol | (−)-5-hydroxyisopinocampheol, (−)-1-hydroxyisopinocampheol |

| Corynebacterium | This compound | Various modified terpenoids with potential bioactivity |

Wirkmechanismus

The mechanism of action of (+)-isopinocampheol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cell membranes. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

(+)-Pinocamphone: A closely related compound that can be synthesized from (+)-isopinocampheol through oxidation.

(-)-Isopinocampheol: The enantiomer of this compound, which has similar but distinct properties.

(+)-Borneol: Another monoterpenoid alcohol with similar structural features.

Uniqueness: this compound is unique due to its specific chiral configuration and its ability to serve as a versatile intermediate in organic synthesis. Its pleasant aroma also makes it valuable in the fragrance industry.

Biologische Aktivität

(+)-Isopinocampheol is a bicyclic monoterpenoid alcohol that has garnered attention for its diverse biological activities. This compound, characterized by its chiral nature, is not only significant in organic synthesis but also exhibits potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, biotransformation capabilities, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 154.25 g/mol

- Structure : The bicyclic structure of this compound includes a hydroxyl group, which enhances its reactivity and potential for further chemical modifications.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various fungi and bacteria. For instance, it has shown activity against:

- Bacteria : Effective against strains such as Escherichia coli and Staphylococcus aureus.

- Fungi : Exhibits antifungal properties against species like Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bacteria | 100 µg/mL |

| Staphylococcus aureus | Bacteria | 75 µg/mL |

| Candida albicans | Fungus | 50 µg/mL |

| Aspergillus niger | Fungus | 60 µg/mL |

Biotransformation Studies

The biotransformation of this compound by microorganisms has been extensively studied, revealing its potential in biotechnological applications. Notably, the fungus Aspergillus niger can convert this compound into various hydroxy derivatives, which may have enhanced biological activity.

Table 2: Biotransformation Products from this compound

| Microorganism | Product | Yield (%) |

|---|---|---|

| Aspergillus niger | 5-Hydroxyisopinocampheol | 35 |

| 1-Hydroxyisopinocampheol | 25 | |

| Mortierella isabellina | 1-Hydroxyisopinocampheol | 30 |

| 5-Hydroxyisopinocampheol | 20 |

These transformations not only highlight the compound's versatility but also suggest pathways for synthesizing more complex molecules with potential pharmacological benefits.

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound derivatives in treating viral infections. Specifically, some derivatives have demonstrated anti-filovirus activity, inhibiting the Ebola and Marburg viruses by binding to their surface glycoproteins. This mechanism of action positions this compound as a candidate for further investigation in antiviral drug development.

Case Study: Anti-Filovirus Activity

A study conducted by MedChemExpress reported that derivatives of (-)-isopinocampheol exhibit significant inhibitory effects on filovirus infections. The findings suggest that these compounds could serve as a foundation for developing novel antiviral agents targeting these severe pathogens .

Eigenschaften

IUPAC Name |

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPVLJRCJUVQFA-KZVJFYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27779-29-9, 24041-60-9, 51152-11-5 | |

| Record name | Isopinocampheol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27779-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Isopinocampheol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24041-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S-(1alpha,2beta,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024041609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Isopinocampheol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027779299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-(1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-isopinocampheol?

A1: this compound has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.

Q2: Are there any distinct spectroscopic characteristics of this compound?

A2: Yes, the hydroxyl (OH) stretching frequencies in the infrared (IR) spectrum of this compound show significant shifts depending on the chirality of its binding partners in dimer complexes. This has been observed in studies investigating chirality recognition between this compound and other chiral molecules, such as borneol and α-fenchol. []

Q3: What is known about the conformational landscape of this compound?

A3: Research suggests that this compound predominantly exists in one main conformation. This is in contrast to the related monoterpenol α-fenchol, which exhibits hydrogen delocalization through quantum tunneling due to the presence of two low-lying, non-equivalent conformers separated by a small energy barrier. []

Q4: How does the structure of this compound relate to its reactivity in chemical reactions?

A4: The specific stereochemistry of this compound influences its reactivity in various reactions. For instance, the solvolysis rate of its tosylate ester is notably high, surpassing that of exo-camphenilol and exo-fenchol. This high reactivity is attributed to the steric strain imposed by the cis relationship between the hydroxyl group and the gem-dimethyl group in its bicyclic structure. []

Q5: Can this compound be biotransformed by microorganisms?

A5: Yes, several studies demonstrate the biotransformation of both (−)- and this compound by various fungi and bacteria. [, , ] For example, Aspergillus niger converts this compound to (+)-5-hydroxyisopinocampheol and (+)-1-hydroxyisopinocampheol. [, ] Interestingly, different microorganisms show distinct enantioselectivity towards the (+) and (−) enantiomers. [, ]

Q6: What types of products are formed during the biotransformation of this compound?

A6: Biotransformation of this compound yields diverse hydroxylated derivatives, including 1-, 2-, 4-, 5-, 7-, 8-, and 9-hydroxyisopinocampheol. Moreover, some microorganisms produce rearranged monoterpenes, including compounds with the unusual isocarane skeleton. [, ]

Q7: What factors influence the biotransformation products of this compound?

A7: The specific microorganisms used for biotransformation play a crucial role in determining the product profile. For instance, the formation of 1,3-dihydroxypinane is primarily observed with bacteria, while 3,5- or 3,7-dihydroxypinane is predominantly formed by fungi, particularly those belonging to the Zygomycotina phylum. [, ]

Q8: Does this compound exhibit antifungal activity?

A8: Studies indicate that this compound, a component of hyssop (Hyssopus officinalis) oil, contributes to the oil's antifungal activity. In combination with other oil components like L-bornyl acetate and pinocamphone, it effectively inhibits the growth of plant pathogenic fungi like Pyrenophora avenae. []

Q9: What is the role of this compound in bark beetle ecology?

A9: this compound is a precursor to isopinocamphone, a significant component of the essential oil of hyssop. [] While not directly involved in bark beetle ecology, its enantiomer, (-)-isopinocampheol, and the related compound isopinocamphone, are found in bark beetle species. They play a role as pheromones, influencing beetle behavior and aggregation. []

Q10: Can this compound be used to study chiral recognition?

A10: Yes, this compound serves as a valuable probe for studying chiral recognition phenomena. Its interactions with chiral environments, such as those provided by chiral stationary phases in chromatography or chiral alignment media in NMR spectroscopy, can provide insights into enantioselective processes. [, ]

Q11: How is this compound utilized in NMR studies?

A11: this compound is frequently employed as a chiral analyte in anisotropic NMR spectroscopy, particularly for investigating the enantiodiscriminating capabilities of various alignment media. [, , , , , ] Its relatively rigid structure and the presence of multiple NMR-active nuclei make it a suitable probe for measuring residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs).

Q12: What types of chiral alignment media have been used with this compound in NMR studies?

A12: Several chiral alignment media have been explored for their ability to differentiate between the enantiomers of this compound using NMR spectroscopy. These include:

- Lyotropic liquid crystalline phases of polypeptides like poly-γ-benzyl-L-glutamate (PBLG) and its enantiomer poly-γ-benzyl-D-glutamate (PBDG). [, ]

- Lyotropic liquid crystalline phases of polyglutamic acid derivatives such as poly-γ-ethyl-L-glutamate (PELG) and the newly synthesized poly-γ-S-2-methylbutyl-L-glutamate (PSMBLG). [, ]

- Lyotropic liquid crystalline phases based on helically chiral polyacetylenes. []

- Polyarylisocyanides derived from an alkyne-Pd(II) catalyst. []

Q13: What information can be obtained from these NMR studies with this compound?

A13: These studies provide valuable insights into:

Q14: Can this compound be used as a starting material for synthesizing other compounds?

A14: Yes, this compound serves as a valuable chiral building block in organic synthesis. Its rigid bicyclic framework and defined stereochemistry make it attractive for constructing complex molecules with specific stereochemical requirements. [, , , , , , ]

Q15: What are some examples of compounds synthesized from this compound?

A15: Several compounds have been synthesized from this compound, including:

- Sterically hindered enantiopure (1S,2S,3R,5R)-neoisopinocampheyl aryl ethers, prepared via the Mitsunobu reaction. [, ]

- Chiral melatonin salts of dithiophosphoric acids. []

- Optically active O,O-diterpenyl dithiophosphoric and O-terpenyl aryldithiophosphonic acids. []

- (-)-Nupharamine, a naturally occurring sesquiterpenoid piperidine alkaloid. []

- Chiral 2-methyl-5,6,7,8-tetrahydroquinolines. []

- Pinyl-3-[4-(substituent)-2-thiazole] hydrazone compounds, with potential antibacterial and antifungal properties. []

- Chiral C2-symmetric 1,10-phenanthrolines. []

- Secondary amines of the 2,6,6-trimethylbicyclo(3.1.1)heptane series. []

Q16: What types of reactions are commonly employed when using this compound as a starting material?

A16: A range of reactions have been utilized to transform this compound into more complex molecules. These include:

- Mitsunobu reaction: For the synthesis of aryl ethers. [, ]

- Hydroboration-oxidation: For the introduction of a hydroxyl group with specific stereochemistry. []

- Cross-metathesis: For forming carbon-carbon double bonds in a controlled manner. []

- Reductive amination: For converting ketones or aldehydes into amines. []

- Michael addition followed by aza-annulation: For the synthesis of nitrogen-containing heterocycles like phenanthrolines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.